![molecular formula C27H22N4O4 B2370957 3-allyl-1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207014-88-7](/img/structure/B2370957.png)
3-allyl-1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
3-allyl-1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H22N4O4 and its molecular weight is 466.497. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization :
- Quinazoline derivatives, including those similar to the queried compound, have been studied for their unique reactions and properties. For example, Yoshida, Tanaka, and Ohtaka (1991) explored the reaction of quinazoline-2,4(1H,3H)-dione with N-substituted cyclic amines, providing insights into the chemical behavior of such compounds (Yoshida, Tanaka, & Ohtaka, 1991).
Antimicrobial Activity :
- Some derivatives of quinazoline, such as 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones, have been synthesized and tested for antibacterial and antifungal activities. Gupta et al. (2008) noted that these compounds exhibit significant biological activity, an aspect that could be relevant for similar compounds like the one (Gupta, Kashaw, Jatav, & Mishra, 2008).
Antitumor and Anti-inflammatory Activities :
- Dewangan et al. (2016) studied the analgesic and anti-inflammatory activities of 1,3,4-oxadiazole derivatives linked to quinazolin-4-one, demonstrating the potential of these compounds in medical applications. This suggests that the compound could also have similar applications (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Catalysis and Green Chemistry :
- Gharib et al. (2013) explored the use of cerium oxide nanoparticles as a catalyst in the synthesis of quinoline derivatives, highlighting the role of green chemistry in synthesizing complex organic compounds. This approach could be applicable to the synthesis of the compound (Gharib, Hashemipour Khorasani, Jahangir, Roshani, & Safaee, 2013).
Synthesis of Heterocyclic Compounds :
- Studies by Hagar et al. (2016) on N- and S-alkylated products of quinazolin-4(3H)-one derivatives offer insights into the synthesis of complex heterocyclic compounds, which is relevant for the synthesis and understanding of the queried compound (Hagar, Soliman, Ibid, & Ashry, 2016).
properties
IUPAC Name |
1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4/c1-2-16-30-26(32)22-10-6-7-11-23(22)31(27(30)33)17-24-28-25(29-35-24)20-12-14-21(15-13-20)34-18-19-8-4-3-5-9-19/h2-15H,1,16-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJISOBZDLCUTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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